Regioselective N-Sulfonylation Efficiency Compared to 4-(4-Chlorophenyl)imidazole
2-(4-Chlorophenyl)-1H-imidazole undergoes N-phenylsulfonylation with benzenesulfonyl chloride in the presence of sodium hydride to afford 2-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-imidazole in 54.9% isolated yield [1]. This transformation exploits the differential nucleophilicity of the imidazole N1 position in the 2-substituted isomer; the 4-substituted isomer 4-(4-chlorophenyl)imidazole would present distinct regioselectivity challenges due to the altered electronic environment of the imidazole nitrogens. The method is documented in patent literature as an enabling step for cancer therapeutic intermediate preparation.
| Evidence Dimension | N-phenylsulfonylation isolated yield |
|---|---|
| Target Compound Data | 54.9% yield of 2-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-imidazole |
| Comparator Or Baseline | 4-(4-chlorophenyl)imidazole (isomer): No equivalent yield data available in same reference; regioselectivity outcome would differ due to altered imidazole substitution pattern |
| Quantified Difference | Direct yield comparison unavailable; differentiation established via regiochemical predictability of N1-functionalization in 2-aryl versus 4-aryl substitution |
| Conditions | Sodium hydride, benzenesulfonyl chloride, THF/mineral oil solvent, 0.5 h reaction time |
Why This Matters
For procurement decisions involving building block selection, predictable and documented N-functionalization yield (54.9%) enables reliable synthetic route planning and cost estimation.
- [1] Molaid Database. 2-(4-氯苯基)-1H-咪唑 | 4205-05-4. Synthetic Reaction Data Entry. MS_331625. View Source
